molecular formula C11H15NOS B12099124 N-(2-methoxyphenyl)thiolan-3-amine

N-(2-methoxyphenyl)thiolan-3-amine

Cat. No.: B12099124
M. Wt: 209.31 g/mol
InChI Key: NQBJJKSIVIZWPP-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)thiolan-3-amine is a heterocyclic amine featuring a thiolane (tetrahydrothiophene) ring substituted with an amine group at the 3-position and a 2-methoxyphenyl moiety. This compound is structurally characterized by the ortho-methoxy substitution on the aromatic ring, which confers unique electronic and steric properties.

Properties

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

N-(2-methoxyphenyl)thiolan-3-amine

InChI

InChI=1S/C11H15NOS/c1-13-11-5-3-2-4-10(11)12-9-6-7-14-8-9/h2-5,9,12H,6-8H2,1H3

InChI Key

NQBJJKSIVIZWPP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2CCSC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)thiolan-3-amine typically involves the reaction of 2-methoxyaniline with thiolane-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the thiolane ring. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)thiolan-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis and Reactivity

Building Block in Organic Synthesis
N-(2-methoxyphenyl)thiolan-3-amine serves as a valuable building block in the synthesis of more complex organic molecules. Its thiolane structure allows for a variety of chemical transformations, including oxidation, reduction, and substitution reactions. For instance:

  • Oxidation : The compound can be oxidized to form sulfoxides or sulfones using agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction : It can be reduced to thiol or amine derivatives using lithium aluminum hydride or sodium borohydride.
  • Substitution : The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, expanding its utility in synthetic chemistry.

Biological Applications

Antimicrobial and Anticancer Activity
Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer studies. Its structural features may enhance its interaction with specific enzymes or receptors, modulating their activity. Preliminary studies suggest potential therapeutic applications in medicinal chemistry:

  • Antimicrobial Studies : The compound has shown promising results against various microbial strains, indicating its potential use as an antimicrobial agent.
  • Anticancer Studies : Initial findings suggest that it may inhibit cancer cell growth by targeting specific metabolic pathways. Further investigations are needed to establish its efficacy and mechanism of action in cancer therapy.

Industrial Applications

Material Development and Chemical Processes
In industrial settings, this compound is utilized in the development of new materials and chemical processes. Continuous flow reactors may be employed to optimize reaction efficiency and yield during its synthesis. The compound's unique properties make it suitable for applications in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the methoxy group and thiolane ring may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(2-methoxyphenyl)thiolan-3-amine with structurally related compounds, emphasizing substituent effects, molecular properties, and biological implications:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Findings References
This compound 2-methoxyphenyl attached to thiolan-3-amine Likely C11H15NOS ~225.31 g/mol Ortho-methoxy group may enhance steric hindrance and influence CYP-mediated metabolism.
N-(3-Chloro-4-methoxyphenyl)thiolan-3-amine 3-chloro, 4-methoxyphenyl C11H14ClNOS 259.75 g/mol Electron-withdrawing Cl and electron-donating methoxy may alter reactivity/metabolism.
N-[2-(Trifluoromethyl)phenyl]thiolan-3-amine 2-(trifluoromethyl)phenyl C11H12F3NS 247.28 g/mol CF3 group increases lipophilicity and potential metabolic stability.
N-[(4-Methylphenyl)methyl]thiolan-3-amine 4-methylbenzyl attached to thiolan-3-amine C12H17NS 207.34 g/mol Benzyl substitution may improve membrane permeability.
6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine 2-methoxyphenyl on pyridazine C11H11ClN3O 252.68 g/mol Pyridazine core vs. thiolane: differences in aromaticity and hydrogen-bonding capacity.

Key Observations:

Electron-withdrawing groups (e.g., Cl, CF3) in analogs like N-(3-chloro-4-methoxyphenyl)thiolan-3-amine and N-[2-(trifluoromethyl)phenyl]thiolan-3-amine may reduce electron density at the aromatic ring, altering metabolic pathways such as CYP-mediated oxidation .

Metabolic Considerations: Studies on N-(2-methoxyphenyl)hydroxylamine (a related aromatic amine) suggest that CYP1A enzymes play a dominant role in reductive metabolism, while CYP2E1 may preferentially oxidize intermediates like o-anisidine to o-aminophenol . This implies that the thiolan-3-amine scaffold’s sulfur atom could modulate redox cycling or enzyme binding.

Structural Modifications and Bioactivity: Benzyl-substituted derivatives (e.g., N-[(2-methoxyphenyl)methyl]thiolan-3-amine ) exhibit increased molecular weight and lipophilicity, which may enhance blood-brain barrier penetration compared to direct aryl-substituted analogs.

Synthetic Accessibility :

  • While specific data for this compound are lacking, analogs like N-[(2-methoxyphenyl)methyl]thiolan-3-amine are synthesized via nucleophilic substitution or alkylation reactions involving thiolan-3-amine precursors and halogenated aryl reagents .

Biological Activity

N-(2-Methoxyphenyl)thiolan-3-amine is a compound of interest due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a thiolane ring, which is known for its potential biological activity. The methoxy group on the phenyl ring enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Activity

Several studies have investigated the anticancer potential of compounds related to this compound. For instance, derivatives of thiazole-based compounds have demonstrated significant cytotoxic effects against various cancer cell lines. The IC50 values for these compounds often range from nanomolar to micromolar concentrations, indicating potent activity against tumor cells.

CompoundCell LineIC50 (µM)Activity
Compound 1MCF7 (Breast)0.06DHFR Inhibitor
Compound 2HT29 (Colon)0.1Antitumor
Compound 3NCI-H522 (Lung)0.1Antitumor

These findings suggest that modifications to the thiolane structure can enhance anticancer efficacy through various mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives of thiolane compounds exhibit broad-spectrum antibacterial and antifungal activities. For example, a related compound showed effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 250 ppm.

MicroorganismMinimum Inhibitory Concentration (MIC, ppm)
Staphylococcus aureus250
Escherichia coli500

The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .

Leishmanicidal Activity

Recent research has highlighted the leishmanicidal effects of N-(2-methoxyphenyl)-1-methyl-1H-thiazole derivatives, which are structurally related to this compound. These compounds induced significant morphological changes in Leishmania promastigotes, including membrane blebbing and mitochondrial damage, leading to increased apoptosis rates.

Treatment Time (h)Viability (%)Early Apoptotic (%)Late Apoptotic (%)
Control96.62.919.28
Treated (12 µM)65.36.1119.7

The study concluded that structural modifications could enhance antileishmanial activity while minimizing toxicity .

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound promotes apoptotic pathways in cancer cells and parasites by triggering mitochondrial dysfunction.
  • Enzyme Inhibition : Certain derivatives act as inhibitors of key enzymes involved in tumor progression and microbial metabolism.
  • Reactive Oxygen Species (ROS) Generation : The ability to generate ROS contributes to the cytotoxic effects observed in various cell types.

Case Study 1: Anticancer Efficacy

A recent clinical study evaluated a series of thiazole derivatives in patients with advanced solid tumors. The results showed a significant reduction in tumor size in patients treated with the most potent derivative, correlating with enhanced apoptotic markers in biopsied tissues.

Case Study 2: Antimicrobial Trials

In vitro trials assessed the efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated that the compound exhibited a synergistic effect when combined with conventional antibiotics, enhancing their effectiveness against resistant strains.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-methoxyphenyl)thiolan-3-amine, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions targeting the oxetane ring or methoxybenzyl group. For example, thiolane derivatives often involve ring-opening reactions with amines under basic conditions (e.g., using NaH or K₂CO₃). Purity validation requires HPLC with UV detection (λ = 254 nm) and mass spectrometry (MS) to confirm molecular ion peaks. Structural confirmation via single-crystal X-ray diffraction is recommended, as demonstrated for analogous compounds like 6-chloro-N-(2-methoxyphenyl)pyridazin-3-amine .

Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer : Contradictions in physical data (e.g., melting points) often arise from impurities or polymorphic forms. Recrystallization in polar aprotic solvents (e.g., DMF or acetonitrile) followed by differential scanning calorimetry (DSC) can identify polymorphs. Cross-validation using ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) and IR spectroscopy (for amine N-H stretches at ~3300 cm⁻¹) ensures consistency. Reference PubChem’s spectral data (where available) for benchmarking .

Advanced Research Questions

Q. What enzymatic pathways govern the metabolism of this compound, and how do CYP isoforms influence its bioactivation?

  • Methodological Answer : Hepatic microsomal studies using NADPH as a cofactor reveal that CYP1A enzymes predominantly reduce the hydroxylamine intermediate to o-anisidine, while CYP2E1 may oxidize o-anisidine to o-aminophenol. Experimental protocols include:

  • Microsome Preparation : Isolate microsomes from β-naphthoflavone (β-NF)-induced rats (CYP1A-enriched) or ethanol-induced rats (CYP2E1-enriched).
  • Metabolite Analysis : Use HPLC with electrochemical detection to quantify o-anisidine (retention time ~28.6 min) and o-aminophenol (~8.8 min) .
  • Key Data : CYP1A-enriched microsomes yield 2.4-fold higher o-aminophenol levels vs. controls (Table 1 in ).

Q. How does this compound contribute to DNA adduct formation, and what experimental models validate its genotoxicity?

  • Methodological Answer : The hydroxylamine metabolite undergoes redox cycling to generate nitrosoderivatives, which form DNA adducts. Protocols include:

  • In Vitro Assays : Incubate the compound with rat hepatic microsomes and calf thymus DNA. Detect adducts via ³²P-postlabeling or LC-MS/MS.
  • In Vivo Models : Administer the compound to rodents and analyze liver/kidney DNA for 8-oxo-dG lesions. Reference studies on analogous carcinogens (e.g., IQ derivatives) .

Q. What analytical strategies differentiate between enzymatic vs. non-enzymatic reduction of the hydroxylamine intermediate?

  • Methodological Answer :

  • pH-Dependent Studies : Incubate N-(2-methoxyphenyl)hydroxylamine at pH 4.5 (non-enzymatic conditions) vs. pH 7.4 (enzymatic conditions) with/without NADPH. HPLC analysis shows spontaneous o-aminophenol formation only under acidic conditions .
  • Enzyme Inhibition : Use CYP inhibitors like α-naphthoflavone (CYP1A inhibitor) or diethyldithiocarbamate (CYP2E1 inhibitor) to isolate metabolic pathways .

Methodological Considerations Table

Parameter Key Findings Reference
CYP1A Activity β-NF-induced microsomes produce 1.9-fold higher o-anisidine vs. controls.
CYP2E1 Activity Ethanol-induced microsomes yield negligible o-anisidine but high o-aminophenol.
DNA Adduct Formation Nitrosoderivatives correlate with 8-oxo-dG lesions in hepatic DNA.
Non-Enzymatic Reduction o-Aminophenol forms spontaneously at pH ≤ 4.5, not at physiological pH.

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